4-Methylterbinafine hydrochloride is derived from terbinafine, which was first introduced as an antifungal agent in the 1990s. The compound is classified under the chemical family of allylamines, which are characterized by their ability to inhibit squalene epoxidase, an enzyme critical in fungal sterol biosynthesis. This inhibition leads to a depletion of ergosterol, a vital component of fungal cell membranes.
The synthesis of 4-Methylterbinafine hydrochloride involves several chemical reactions starting from readily available precursors. A notable method includes the use of tert-butyl acetylene as a raw material. The synthesis can be summarized in the following steps:
This method is advantageous due to its relatively high yield and the availability of starting materials.
The molecular formula for 4-Methylterbinafine hydrochloride is . The compound features a complex structure with multiple functional groups that contribute to its biological activity. Key structural characteristics include:
The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its conformational properties.
4-Methylterbinafine hydrochloride participates in various chemical reactions that are crucial for its functionality:
Analytical methods such as high-performance liquid chromatography are utilized to monitor these reactions and assess the purity of synthesized compounds.
The mechanism of action for 4-Methylterbinafine hydrochloride primarily involves the inhibition of squalene epoxidase:
This mechanism underpins its effectiveness against various dermatophytes and yeast infections.
4-Methylterbinafine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and influence factors such as bioavailability and stability .
The primary application of 4-Methylterbinafine hydrochloride is in dermatology for treating fungal infections. Specific applications include:
Research continues into optimizing formulations for enhanced delivery and efficacy, including studies on transdermal delivery systems that leverage its lipophilicity .
Allylamines represent a pivotal class of synthetic antifungal agents characterized by their unique mechanism of action targeting ergosterol biosynthesis. These compounds selectively inhibit the fungal enzyme squalene epoxidase (SE), which catalyzes the conversion of squalene to 2,3-oxidosqualene—an early and rate-limiting step in ergosterol production [2] [4]. This inhibition causes intracellular squalene accumulation and ergosterol depletion, destabilizing fungal cell membranes and leading to cell death. Unlike azole antifungals (which target later ergosterol synthesis steps), allylamines exhibit fungicidal activity against dermatophytes, enhancing their clinical utility for persistent infections like onychomycosis and tinea corporis [6]. The chemical scaffold of allylamines combines a hydrophobic aryl region with an allylamine side chain, enabling deep tissue penetration—particularly into nails and epidermis—due to high lipophilicity [4] [6].
Table 1: Evolution of Key Allylamine Antifungals
Compound | Molecular Target | Spectrum of Activity |
---|---|---|
Naftifine | Squalene epoxidase | Dermatophytes, Aspergillus spp. |
Terbinafine | Squalene epoxidase | Dermatophytes, Candida spp. |
4-Methylterbinafine | Squalene epoxidase (inferred) | Research use (impurity profiling) |
Terbinafine hydrochloride (C₂₁H₂₅N·HCl), the progenitor of modern allylamines, is a cornerstone in treating dermatophytoses. Its chemical structure comprises a naphthalene methanamine core linked to a dimethylheptenynyl side chain, conferring optimal SE inhibition (IC₅₀ = 30 nM) [2] [4]. Pharmacokinetically, terbinafine demonstrates >70% oral absorption and extensive distribution to skin/nail matrices, where it persists for months post-treatment due to high protein binding (>99%) and lipophilicity [6] [8]. Clinically, it achieves mycological cure rates of 67–95% in onychomycosis—surpassing azoles—owing to its fungicidal action [6]. The compound’s efficacy against Trichophyton spp. and Candida underpins its status as a first-line agent despite newer alternatives [4] [8].
Structural analogues of terbinafine, such as 4-Methylterbinafine hydrochloride (C₂₂H₂₇N·HCl), arise during synthesis or degradation and serve as critical markers for drug quality control. This analogue features a methyl group at the C4 position of the naphthalene ring, subtly altering its steric and electronic properties without eliminating antifungal activity [5] [10]. Regulatory agencies mandate strict limits (typically ≤0.15%) for such impurities due to potential impacts on drug safety and efficacy [5] [7]. Pharmacopeial standards (e.g., USP/EP) designate 4-Methylterbinafine as "Terbinafine Related Compound D," requiring quantification via chromatography to ensure batch consistency [5] [7] [10].
Table 2: Structural Comparison of Terbinafine and 4-Methylterbinafine
Property | Terbinafine Hydrochloride | 4-Methylterbinafine Hydrochloride |
---|---|---|
Molecular Formula | C₂₁H₂₅N·HCl | C₂₂H₂₇N·HCl |
Molecular Weight | 291.43 g/mol | 305.46 g/mol (free base: 305.46) |
IUPAC Name | (E)-N-(6,6-Dimethylhept-2-en-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride | (E)-N,6,6-Trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine hydrochloride |
CAS Registry | 78628-80-5 | 72941931 (CID) / 151222-50-3 (free base) |
Key Structural Feature | Unsubstituted naphthalene | C4-methylated naphthalene |
Research on 4-Methylterbinafine hydrochloride focuses on three axes:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: